![molecular formula C20H26O7 B1263905 Samaderine Y](/img/structure/B1263905.png)
Samaderine Y
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Overview
Description
Samaderine Y is a quassinoid isolated from Ailanthus malabarica and Quassia indica and has been shown to exhibit cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a delta-lactone, a cyclic ether, an enone, an organic heteropentacyclic compound, a quassinoid, a secondary alcohol, a triol and a secondary alpha-hydroxy ketone.
Scientific Research Applications
Nematocidal Activities
Samaderine Y, a compound found in the Simaroubaceae family, has been highlighted for its potent nematocidal activities. Studies reveal that samaderine Y, along with other quassinoids like samaderines B and E, show significant effectiveness against nematodes, surpassing commonly used anthelmintics like albendazole and avermectin in terms of potency (Watanabe, Koike, Satou, & Nikaido, 2000).
Chemical Synthesis and Structural Studies
The synthetic accessibility of samaderine Y has been a focus in chemical research. The first total synthesis of natural (-)-samaderine Y was achieved from (S)-(+)-carvone in a series of steps highlighting the efficiency and enantiospecificity of the synthesis process. This development provides a foundational methodology for further exploration and application of samaderine Y in various fields (Shing & Yeung, 2006).
Insect Antifeedant and Growth Regulatory Activities
Quassinoids from Samadera indica, including samaderine Y, have shown promising results in insect antifeedant and growth-regulating activities. Specific quassinoids isolated from Samadera indica seeds and bark displayed significant effects against the tobacco cutworm, Spodoptera litura, indicating potential applications in agricultural pest management (Govindachari, Krishna Kumari, Gopalakrishnan, Suresh, Wesley, & Sreelatha, 2001).
properties
Product Name |
Samaderine Y |
---|---|
Molecular Formula |
C20H26O7 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(1R,2R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione |
InChI |
InChI=1S/C20H26O7/c1-8-4-10(21)16(24)18(2)9(8)5-12-20-7-26-19(3,11(20)6-13(22)27-12)17(25)14(23)15(18)20/h4,9,11-12,14-17,23-25H,5-7H2,1-3H3/t9-,11-,12+,14+,15+,16+,17-,18-,19-,20+/m0/s1 |
InChI Key |
RIJRPXOHKGHZPR-SEAJDPHJSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4CC(=O)O3)(OC5)C)O)O)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4CC(=O)O3)(OC5)C)O)O)C)O |
synonyms |
samaderine Y |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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